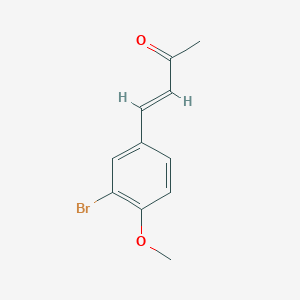
Ferro Molybdenum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferro molybdenum is an important iron-molybdenum metal alloy, with a molybdenum content ranging from 60% to 75% . It is primarily used as an alloying agent in the production of high-strength low-alloy steels and stainless steels . The addition of this compound enhances the strength, hardness, and corrosion resistance of these steels, making them suitable for various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ferro molybdenum is produced by heating a mixture of molybdenum(VI) oxide (MoO₃), aluminum, and iron . The reaction involves an aluminothermic process where the aluminum reduces the molybdenum(VI) oxide to produce molybdenum in situ . The reaction conditions typically involve high temperatures to facilitate the reduction process.
Industrial Production Methods
The industrial production of this compound begins with the mining of molybdenum ores, which are then processed to produce molybdenum(VI) oxide . This oxide is mixed with iron oxide and aluminum and subjected to an aluminothermic reaction . The resulting this compound can be purified using electron-beam melting or used directly in its produced form . The final product is often supplied in the form of small briquettes or fine powder .
Análisis De Reacciones Químicas
Types of Reactions
Ferro molybdenum undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form molybdenum oxides.
Reduction: It can be reduced to produce pure molybdenum metal.
Substitution: this compound can participate in substitution reactions where molybdenum atoms replace other metal atoms in alloys.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and other oxidizing gases at high temperatures.
Reduction: Reducing agents such as aluminum are used in the aluminothermic process.
Substitution: High temperatures and controlled atmospheres are often required for substitution reactions.
Major Products Formed
Oxidation: Molybdenum trioxide (MoO₃) and other molybdenum oxides.
Reduction: Pure molybdenum metal.
Substitution: Various molybdenum-containing alloys.
Aplicaciones Científicas De Investigación
Ferro molybdenum has numerous applications in scientific research and industry:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological effects and interactions.
Medicine: Studied for its potential use in medical devices and implants due to its corrosion resistance.
Mecanismo De Acción
The primary mechanism by which ferro molybdenum exerts its effects is through alloying. When added to steel, molybdenum atoms integrate into the steel matrix, enhancing its mechanical properties and corrosion resistance . The molecular targets include the iron atoms in the steel, and the pathways involve the formation of strong metallic bonds between molybdenum and iron.
Comparación Con Compuestos Similares
Similar Compounds
Molybdenum disilicide (MoSi₂): Used for high-temperature heating elements.
Molybdenum sulfide (MoS₂): Used as a lubricant in friction pairs.
Nickel-molybdenum alloys: Used in heat-resistant and acid-resistant applications.
Uniqueness
Ferro molybdenum is unique due to its high molybdenum content and its ability to significantly enhance the properties of steel alloys. Unlike other molybdenum compounds, this compound is specifically designed for use in alloying processes, making it indispensable in the production of high-strength and corrosion-resistant steels .
Propiedades
Número CAS |
12382-30-8 |
|---|---|
Fórmula molecular |
FeMo |
Peso molecular |
151.785 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,9,18,25-tetrazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),4,6,8,11,13,15,17,19,21,23-dodecaene](/img/structure/B1143916.png)


